but-1-ene;(E)-but-2-ene

Catalog No.
S630646
CAS No.
9003-29-6
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
but-1-ene;(E)-but-2-ene

CAS Number

9003-29-6

Product Name

but-1-ene;(E)-but-2-ene

IUPAC Name

but-1-ene;(E)-but-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+;

InChI Key

WTOOLIQYCQJDBG-BJILWQEISA-N

SMILES

CCC=C.CC=CC

Synonyms

polybutene, polybutylene

Canonical SMILES

CCC=C.CC=CC

Isomeric SMILES

CCC=C.C/C=C/C

Material Science and Engineering

  • Development of Novel Materials: Researchers are exploring polybutenes for designing new materials with tailored properties. Their flexibility, chemical resistance, and low water absorption make them suitable for various applications. Studies are investigating their use in:
    • Membranes: Polybutene membranes are being explored for their potential in water filtration, gas separation, and fuel cell applications due to their selective permeability and good chemical stability [].
    • Polymer Blends and Composites: Blending polybutenes with other polymers can enhance their properties. Research is ongoing to develop composites with improved mechanical strength, thermal stability, and flame retardancy for various applications [].

Biomedical Applications

  • Drug Delivery Systems: Polybutenes are being investigated for their potential as drug delivery carriers due to their biocompatibility and ability to control drug release []. Their non-toxic and non-immunogenic nature makes them promising candidates for developing sustained-release drug delivery systems.
  • Tissue Engineering: Researchers are exploring the use of polybutenes in creating scaffolds for tissue engineering applications. Their biocompatibility and ability to mimic the extracellular matrix make them suitable for supporting cell growth and differentiation [].

Environmental Research

  • Microbial Degradation: Studies are investigating the biodegradability of polybutenes to address concerns about their environmental impact. Research is ongoing to develop polybutene grades that can be efficiently degraded by microorganisms, making them more environmentally friendly [].
  • Environmental Remediation: Polybutenes are being explored for their potential use in cleaning up oil spills and other environmental contaminants. Their ability to absorb and retain hydrophobic pollutants makes them potentially valuable for environmental remediation efforts [].

But-1-ene and (E)-but-2-ene are both alkenes with the molecular formula C4H8C_4H_8. But-1-ene, a terminal alkene, has the structure CH2_2=CH-CH2_2-CH3_3, while (E)-but-2-ene, a geometric isomer, has the structure CH3_3-CH=CH-CH3_3. The "E" designation in (E)-but-2-ene indicates that the higher priority substituents on either side of the double bond are on opposite sides, distinguishing it from its cis counterpart, (Z)-but-2-ene .

  • Avoid prolonged or repeated contact with skin, as it may cause irritation.
  • Practice good hygiene after handling the material.
  • In case of accidental inhalation or ingestion, seek medical attention.
Typical of alkenes. Key reactions include:

  • Hydrogenation: Both compounds can undergo hydrogenation to produce butanes.
  • Polymerization: But-1-ene can polymerize to form polybutylene, which is utilized in plumbing and other applications .
  • Hydrohalogenation: They can react with hydrogen halides to form alkyl halides.
  • Hydration: Both can be hydrated to yield alcohols, with but-1-ene producing butan-2-ol and (E)-but-2-ene yielding butan-2-ol as well .

But-1-Ene

But-1-ene is typically synthesized through:

  • Cracking of hydrocarbons: It can be produced from the thermal or catalytic cracking of larger hydrocarbons.
  • Dimerization of ethylene: Ethylene can be dimerized under specific conditions to yield butenes, including but-1-ene .

(E)-But-2-Ene

(E)-but-2-ene is often produced via:

  • Isomerization of butylenes: The conversion of butylenes can yield both (E) and (Z) forms.
  • Catalytic processes: Specific catalysts can favor the formation of the trans isomer during synthesis .

Both compounds have significant industrial applications:

  • But-1-Ene:
    • Used as a comonomer in the production of linear low-density polyethylene.
    • Acts as a precursor for various chemicals like butanone and polypropylene .
  • (E)-But-2-Ene:
    • Employed in the production of gasoline and as a feedstock for synthesizing other chemicals like butadiene.
    • Its isomers are utilized in various chemical syntheses due to their similar reactivity .

Research on the interactions of but-1-ene and (E)-but-2-ene primarily focuses on their reactivity in chemical processes rather than biological interactions. Studies indicate that their reactivity profiles are similar due to their structural characteristics, which allows them to participate in analogous

Several compounds share structural similarities with but-1-ene and (E)-but-2-ene:

CompoundStructureUnique Features
Buta-1-yneCH≡C−CH₂−CH₃Terminal alkyne; triple bond present
Buta-trans-yneCH₃−C≡C−CH₃Similar to buta-yne; different bonding
IsobutyleneCH₂=C(CH₃)₂Branched structure; used in fuel production
PropyleneCH₂=CH−CH₃Three carbon atoms; widely used in plastics
1-PenteneCH₂=CH−(CH₂)₂−CH₃Five carbon atoms; used similarly in polymers

Uniqueness

But-1-ene is unique as a terminal alkene, making it reactive in different ways compared to internal alkenes like (E)-but-2-ene, which exhibits geometric isomerism due to its internal double bond configuration. This distinction influences their industrial applications and reactivity patterns significantly .

Physical Description

Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999)
Liquid; OtherSolid

Boiling Point

Very high (USCG, 1999)

Flash Point

215 to 470 °F (USCG, 1999)
215-470 °F (open cup)

Density

0.81 to 0.91 at 59 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 1859 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 864 of 1859 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 995 of 1859 companies with hazard statement code(s):;
H304 (38.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (39.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H413 (53.37%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

9003-29-6

Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Agrochemicals -> Insecticides
Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

LOW-TEMPERATURE FRIEDEL-CRAFTS POLYMERIZATION (WITH ALUMINUM CHLORIDE CATALYST) OF DRIED, DESULFURIZED BUTANE/BUTYLENE REFINERY STREAMS OBTAINED FROM CRACKING OPERATIONS, MOL WT RANGE OF PRODUCT IS USUALLY 300-3,000

General Manufacturing Information

Petrochemical manufacturing
Butene, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized: ACTIVE
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.
SPRAY APPLICATION OF INDOPOL POLYBUTENE, CONTROLLED THE TWO-SPOTTED SPIDER MITE ON EUONYMUS JAPONICA PLANTS IN A GREENHOUSE STUDY.
Liquid or solid Bronsted and Lewis acids...induce polymerization...by forming carbenium ions. Molecular mass is dependent on many reaction variables, especially temperature: increasing temperature generally results in lower molecular masses

Analytic Laboratory Methods

TLC METHOD FOR DETECTING POLYBUTENE CONTAMINATION IN VOLATILE OILS.

Dates

Modify: 2024-04-14

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